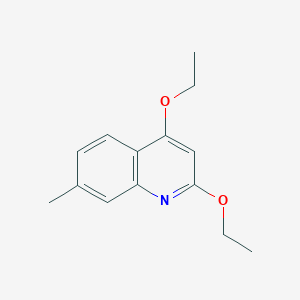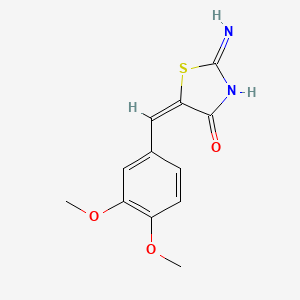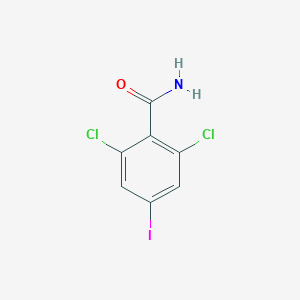
2,4-Diethoxy-7-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethoxy-7-methylquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development . The compound this compound is characterized by the presence of two ethoxy groups at positions 2 and 4, and a methyl group at position 7 on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2,4-Diethoxy-7-methylquinoline, can be achieved through various established protocols. Some of the common methods include:
Skraup Synthesis: This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner-Von Miller Synthesis: This method uses aniline and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a carbonyl compound.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry approaches like microwave-assisted synthesis are commonly used .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Diethoxy-7-methylquinoline undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
2,4-Diethoxy-7-methylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Industry: It is used in the production of dyes, agrochemicals, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2,4-Diethoxy-7-methylquinoline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with DNA replication in microbial cells. The pathways involved often include inhibition of nucleic acid synthesis and disruption of cellular metabolism .
Comparaison Avec Des Composés Similaires
2-Methylquinoline: Known for its antimalarial properties.
4-Ethoxyquinoline: Used in the synthesis of pharmaceuticals.
7-Methylquinoline: Exhibits antibacterial activity.
Uniqueness: 2,4-Diethoxy-7-methylquinoline is unique due to the presence of both ethoxy and methyl groups, which can enhance its lipophilicity and biological activity compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C14H17NO2 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2,4-diethoxy-7-methylquinoline |
InChI |
InChI=1S/C14H17NO2/c1-4-16-13-9-14(17-5-2)15-12-8-10(3)6-7-11(12)13/h6-9H,4-5H2,1-3H3 |
Clé InChI |
RRTKLORRWPTWJO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=NC2=C1C=CC(=C2)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)








![3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/no-structure.png)



